molecular formula C12H25NO B13005884 N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine

Cat. No.: B13005884
M. Wt: 199.33 g/mol
InChI Key: AOYSOGYUEVGEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and an amine group, which is further substituted with a 3-ethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine typically involves the reaction of 3-methylcyclohexanone with 3-ethoxypropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine exerts its effects depends on its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-2-nitroaniline
  • N-(3-ethoxypropyl)-2-(4-methoxyphenoxy)acetamide
  • N-(3-ethoxypropyl)-3,4-dimethylbenzamide

Uniqueness

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the 3-ethoxypropyl group

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-3-14-9-5-8-13-12-7-4-6-11(2)10-12/h11-13H,3-10H2,1-2H3

InChI Key

AOYSOGYUEVGEOI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1CCCC(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.